N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide
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Overview
Description
N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide is an organic compound with the molecular formula C23H21FN2O2. It is a complex molecule that features a benzyl group, a fluorophenyl group, and an acetylamino group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of N-methylbenzamide with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide
- N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-N-methylbenzamide
- N-benzyl-2-{[(4-methylphenyl)acetyl]amino}-N-methylbenzamide
Uniqueness
N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C23H21FN2O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(4-fluorophenyl)acetyl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-26(16-18-7-3-2-4-8-18)23(28)20-9-5-6-10-21(20)25-22(27)15-17-11-13-19(24)14-12-17/h2-14H,15-16H2,1H3,(H,25,27) |
InChI Key |
PMDIUZWIBOTCCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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